molecular formula C11H22N2O2 B7903942 Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate

Cat. No.: B7903942
M. Wt: 214.30 g/mol
InChI Key: FBYZKXFNBXLZDN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate typically involves the protection of the amino group in the piperidine ring using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for the precise introduction of the tert-butoxycarbonyl group into the piperidine ring, resulting in high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA), reducing agents (e.g., NaBH4), and bases (e.g., TEA, NaH). Reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the stability of the intermediates and the final product .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted carbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate is unique due to its specific stereochemistry and the presence of the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of stereochemically pure compounds and in studies of chiral recognition .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-2-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.